N-(2-Aminoethyl)-1-naphthylacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-1-naphthylacetamide typically involves the reaction of 1-naphthylacetic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound. Additionally, green chemistry principles may be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylacetamide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted naphthylacetamide derivatives, which may possess different functional groups such as hydroxyl, alkyl, or acyl groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Aminoethyl)-1-naphthylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: this compound is used in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
N-(2-Aminoethyl)-1-naphthylacetamide can be compared with other similar compounds, such as:
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound is used in the synthesis of Schiff bases and has applications in materials science.
N-(2-Aminoethyl)glycine: Known for its role in the synthesis of peptide nucleic acids, which are used in genetic research and diagnostics.
N-(2-Aminoethyl)-1-aziridineethanamine: An experimental compound studied for its potential use in treating cardiovascular diseases and SARS.
The uniqueness of this compound lies in its specific naphthalene-based structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2-Aminoethyl)-1-naphthylacetamide is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of approximately 228.29 g/mol. It appears as an off-white to pale beige solid, with a melting point ranging from 94°C to 96°C. The compound exhibits slight solubility in solvents such as dimethyl sulfoxide (DMSO) and methanol, and it has a predicted boiling point of around 491.7°C, indicating thermal stability .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Modulation : The compound is known to interact with adrenergic receptors, potentially modulating their activity due to its structural similarities to sympathomimetic agents like naphazoline . This interaction may influence neurotransmission and other physiological processes.
- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits antimicrobial and anticancer activities. It may affect cellular pathways involved in proliferation and apoptosis, making it a candidate for further therapeutic exploration .
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the growth of cancer cells. This effect is hypothesized to arise from its ability to induce apoptosis or inhibit cell cycle progression in tumor cells .
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been tested against several cancer cell lines, demonstrating dose-dependent cytotoxicity. For instance, it showed significant inhibition of proliferation in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Pharmacological Studies : In animal models, the compound has been evaluated for its pharmacokinetics (PK) and absorption, distribution, metabolism, and elimination (ADME). These studies are crucial for understanding its bioavailability and therapeutic window .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
This compound | C14H16N2O | Antimicrobial, Anticancer | Potential therapeutic applications |
Naphazoline | C11H14N2 | Sympathomimetic | Used as a nasal decongestant |
N-(2-Aminoethyl)-naphthaleneacetamide | C14H16N2O | Limited studies | Similar structure |
1-Naphthaleneacetamide | C12H11NO | Minimal activity reported | Lacks aminoethyl side chain |
Future Directions
Research on this compound is ongoing, focusing on:
- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms by which this compound exerts its biological effects.
- Clinical Trials : Future clinical trials could assess its efficacy and safety in humans for treating specific diseases, particularly cancers and infections.
- Synthetic Modifications : Exploring derivatives of this compound may enhance its biological activity or reduce potential side effects.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-naphthalen-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWZEVNPRJDAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189856 | |
Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36321-43-4 | |
Record name | N-(2-Aminoethyl)-1-naphthylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3LUK7H8QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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